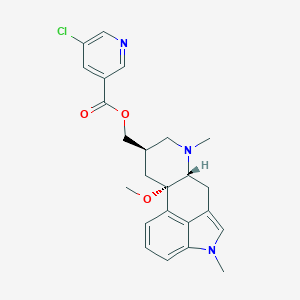

Debromo Chloro Nicergoline

Descripción general

Descripción

Debromo Chloro Nicergoline: is a chemical compound known for its potential therapeutic applications, particularly in the field of neuroscience. It is a derivative of nicergoline, an ergot alkaloid, and has been studied for its effects on cognitive function and vascular health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Debromo Chloro Nicergoline can be synthesized through the esterification of 2-halo-1-methyllumilysergol with bromonicotinate ester. The process involves the use of specific reagents and conditions to achieve the desired product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the successful formation of chloronicergoline.

Industrial Production Methods: : Industrial production of chloronicergoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: : Debromo Chloro Nicergoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of catalysts.

Major Products: : The major products formed from these reactions include various derivatives of chloronicergoline, which are studied for their enhanced pharmacological effects .

Aplicaciones Científicas De Investigación

Target Receptors

Debromo Chloro Nicergoline primarily targets α1A-adrenergic receptors on vascular smooth muscle, leading to peripheral vasodilation and improved blood flow.

Biochemical Pathways

The compound enhances cholinergic and catecholaminergic neurotransmitter functions, increasing the release of acetylcholine and dopamine, which are essential for cognitive processes.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, its parent compound, nicergoline, has a bioavailability of less than 5% and undergoes extensive first-pass metabolism.

Scientific Research Applications

This compound has a variety of applications across different scientific fields:

Chemistry

- Model Compound : It serves as a model compound for studying the effects of halogenation on ergot alkaloids.

Biology

- Neuroprotection : Research focuses on its potential neuroprotective effects and its role in modulating neurotransmitter systems.

- Cognitive Disorders : Investigated for its potential in treating cognitive disorders and vascular diseases.

Medicine

- Cognitive Enhancement : Studies suggest it may improve cognitive function in patients with dementia or other cognitive impairments.

- Vascular Health : Its vasodilatory effects make it a candidate for treating peripheral circulation disorders.

Industry

- Pharmaceutical Development : Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

This compound exhibits several mechanisms contributing to its biological activity:

- Alpha-Adrenergic Receptor Antagonism : Induces vasodilation and improves blood flow.

- Enhancement of Neurotransmitter Function : Increases acetylcholine and dopamine release.

- Metabolic Activity Promotion : Increases oxygen and glucose utilization in the brain.

- Neuroprotective Properties : Exhibits antioxidant effects that protect neurons from oxidative stress.

Case Studies and Clinical Evidence

- Cognitive Improvement in Dementia Patients :

- Vascular Disorders :

- Safety Profile :

Mecanismo De Acción

Debromo Chloro Nicergoline exerts its effects by inhibiting postsynaptic alpha-1 adrenoceptors on vascular smooth muscle. This inhibition leads to vasodilation and increased blood flow, particularly in the brain. The compound also enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, resulting in increased utilization of oxygen and glucose .

Comparación Con Compuestos Similares

Similar Compounds

Nicergoline: A parent compound of chloronicergoline, known for its vasodilatory and cognitive-enhancing effects.

Ergoline Derivatives: Other compounds in this class include bromocriptine and cabergoline, which have similar pharmacological properties.

Uniqueness: : Debromo Chloro Nicergoline stands out due to its specific halogenation, which enhances its antihypoxic activity and cognitive benefits compared to other ergoline derivatives .

Actividad Biológica

Debromo Chloro Nicergoline is a derivative of Nicergoline, an ergot alkaloid with various pharmacological properties. This compound has garnered interest due to its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, safety, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Alpha-Adrenergic Receptor Antagonism : Similar to its parent compound, this compound acts as a selective antagonist of alpha-1A adrenergic receptors. This antagonism leads to vasodilation, improving blood flow in cerebral and peripheral regions .

- Enhancement of Neurotransmitter Function : The compound enhances cholinergic and catecholaminergic neurotransmission. It increases the release of acetylcholine and dopamine, which are crucial for cognitive functions .

- Metabolic Activity Promotion : It promotes cerebral metabolic activities by increasing the utilization of oxygen and glucose. This effect is vital for maintaining neuronal health and function .

- Neuroprotective Properties : this compound has been noted for its antioxidant effects, protecting neurons from oxidative stress and potentially reducing the risk of neurodegenerative diseases .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in various conditions, primarily focusing on cognitive impairments:

The results indicate a consistent trend favoring the use of this compound for enhancing cognitive function in patients with mild to moderate dementia and other cognitive disorders.

Safety Profile

The safety profile of this compound appears favorable, with most adverse effects being mild and transient. Commonly reported side effects include:

- Central Nervous System Effects : Dizziness, headache, and minor gastrointestinal disturbances such as nausea and heartburn .

- Cardiovascular Events : Rare instances of bradycardia and hypotension have been observed but are generally not severe enough to warrant discontinuation of therapy .

Case Studies

Several case studies have highlighted the clinical application and outcomes associated with this compound:

- Case Report on Cognitive Improvement : A study involving elderly patients with vascular dementia reported significant improvements in cognitive assessments after 6 months of treatment with this compound, suggesting its potential as a therapeutic agent in age-related cognitive decline .

- Post-Hemodialysis Pruritus Management : Another case highlighted the effectiveness of this compound in alleviating pruritus in patients undergoing hemodialysis, showcasing its broader therapeutic applications beyond cognitive disorders .

Propiedades

IUPAC Name |

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRAHWOBGZRAEU-FVFQAYNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959404 | |

| Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38536-28-6 | |

| Record name | Ergoline-8-methanol, 1,6-dimethyl-10-methoxy-, 5-chloro-3-pyridinecarboxylate (ester), (8-beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038536286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.